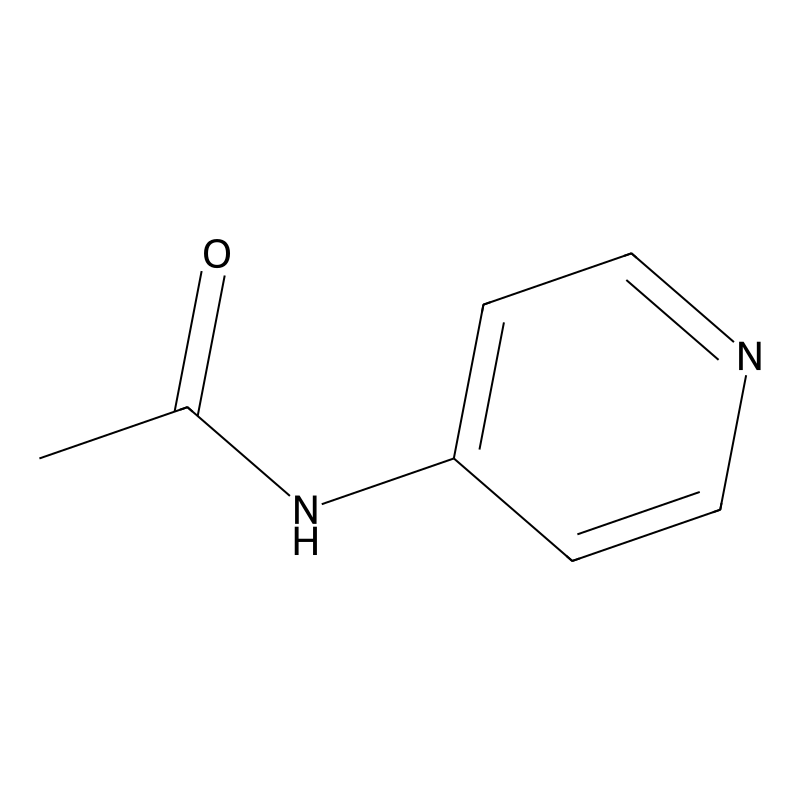4-Acetamidopyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
-Acetamidopyridine is a heterocyclic organic compound, meaning it contains atoms from different elements in its ring structure. It can be synthesized through various methods, including:
- The reaction of pyridine with acetic anhydride [].
- The acylation of 4-aminopyridine with acetic acid [].
Researchers often use various techniques to characterize the synthesized 4-acetamidopyridine, such as:
- Nuclear magnetic resonance (NMR) spectroscopy to determine the molecular structure [].
- Mass spectrometry to confirm the molecular weight [].
Potential Applications:
While 4-acetamidopyridine itself does not have many established applications in scientific research, it serves as a precursor for the synthesis of more complex molecules with various potential applications:
- Pharmaceuticals: 4-Acetamidopyridine can be a building block for the synthesis of novel therapeutic agents, including potential anticonvulsants and anti-inflammatory drugs [, ].
- Functional materials: Researchers are exploring the use of 4-acetamidopyridine derivatives in the development of functional materials with diverse properties, such as photoluminescent materials and organic catalysts [, ].
4-Acetamidopyridine is an organic compound characterized by its structure, which consists of a pyridine ring substituted with an acetamido group at the 4-position. Its chemical formula is CHNO, and it is known for its potential applications in pharmaceuticals and organic synthesis. The compound appears as a white to off-white crystalline solid and is soluble in polar solvents like water and ethanol.
- Oxidation: It can be oxidized to form N-oxides.
- Reduction: The compound can undergo reduction reactions, although specific conditions and reagents may vary.
- Acylation: It can react with acyl chlorides to form amides.
- Nucleophilic Substitution: The nitrogen atom in the acetamido group can act as a nucleophile in substitution reactions.
These reactions highlight its versatility as a building block in organic chemistry.
4-Acetamidopyridine exhibits several biological activities, making it of interest in medicinal chemistry. It has been studied for its potential effects on:
- Potassium Channels: Similar to its structural analogs, it may interact with voltage-gated potassium channels, influencing neuronal excitability and neurotransmitter release.
- Antimicrobial Properties: Preliminary studies suggest potential activity against certain bacterial strains, although further research is needed to establish its efficacy.
- Neuroprotective Effects: Some investigations indicate that it might have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Several methods have been developed for synthesizing 4-acetamidopyridine:
- Direct Acylation of Pyridine:
- Pyridine can be reacted with acetic anhydride or acetyl chloride in the presence of a base (like pyridine itself) to yield 4-acetamidopyridine.
- Amidation of 4-Aminopyridine:
- 4-Aminopyridine can be treated with acetic anhydride or acetyl chloride to introduce the acetamido group.
- Reactions with Isocyanates:
- Reacting pyridine derivatives with isocyanates followed by hydrolysis can also yield acetamidopyridine derivatives.
These methods provide efficient routes to synthesize the compound with varying yields based on the conditions employed.
4-Acetamidopyridine has several applications, particularly in:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
- Research Tools: The compound is used in studies related to potassium channel modulation, potentially aiding in the development of treatments for neurological disorders.
- Organic Synthesis: It acts as a versatile building block for constructing more complex molecules in organic chemistry.
Research into the interactions of 4-acetamidopyridine with biological targets has revealed important insights:
- Potassium Channel Blockade: Similar to other aminopyridines, it may block specific potassium channels, affecting neuronal signaling.
- Synergistic Effects: Studies have indicated that it might enhance the effects of other pharmacological agents when used in combination, particularly those targeting ion channels.
These interactions underscore its potential therapeutic relevance and warrant further investigation.
Several compounds share structural similarities with 4-acetamidopyridine. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminopyridine | Amino group at position 4 | Potent potassium channel blocker; used clinically for multiple sclerosis. |
| 3-Acetamidopyridine | Acetamido group at position 3 | Less studied; potential applications in medicinal chemistry. |
| 2-Acetamidopyridine | Acetamido group at position 2 | Different pharmacological profile; less effective as a potassium channel blocker. |
| 4-Dimethylaminopyridine | Dimethylamino group at position 4 | Strong nucleophilic catalyst; widely used in organic synthesis. |
4-Acetamidopyridine's unique positioning of the acetamido group distinguishes it from these similar compounds, influencing its biological activity and chemical reactivity.
XLogP3
LogP
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








